3-Bromo-2-(3-bromo-2-methylpropyl)thiophene
CAS No.:
Cat. No.: VC17731444
Molecular Formula: C8H10Br2S
Molecular Weight: 298.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H10Br2S |
|---|---|
| Molecular Weight | 298.04 g/mol |
| IUPAC Name | 3-bromo-2-(3-bromo-2-methylpropyl)thiophene |
| Standard InChI | InChI=1S/C8H10Br2S/c1-6(5-9)4-8-7(10)2-3-11-8/h2-3,6H,4-5H2,1H3 |
| Standard InChI Key | KGTQLNXXPNXRQD-UHFFFAOYSA-N |
| Canonical SMILES | CC(CC1=C(C=CS1)Br)CBr |
Introduction
Synthesis and Manufacturing
The synthesis of 3-bromo-2-(3-bromo-2-methylpropyl)thiophene typically involves multi-step halogenation and alkylation procedures. Although detailed protocols are scarce due to its discontinued status , plausible routes can be inferred from methods used for analogous thiophenes:
Bromination of Thiophene Precursors
Initial bromination may target the thiophene ring or alkyl side chain. For example:
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Ring bromination: Direct electrophilic substitution using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acids like FeBr₃.
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Side-chain bromination: Radical bromination of the 2-methylpropyl group using photochemical initiation or peroxides.
Alkylation Strategies
| Compound | Method | Key Reagents | Yield (%) | Reference |
|---|---|---|---|---|
| 3-bromo-2-methylthiophene | Direct bromination | Br₂, FeBr₃ | ~70 | |
| 2-(3-Bromo-2-methylpropyl)-3-chlorothiophene | Sequential alkylation-halogenation | AlCl₃, Cl₂ | N/A |
Chemical Reactivity and Functionalization
The compound’s reactivity stems from its bromine substituents and aromatic system, enabling transformations critical for advanced applications:
Nucleophilic Substitution
Comparative Analysis with Structural Analogues
The table below highlights differences between 3-bromo-2-(3-bromo-2-methylpropyl)thiophene and related compounds:
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